Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Description
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C24H24ClN3O5 and its molecular weight is 469.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
A study by Huard et al. (2012) reports the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors. This research outlines a streamlined synthetic approach starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, eventually leading to novel ACC inhibitors with potent analogues identified through the modification of lactam cores. This method highlights the synthetic versatility of spiro compounds and their potential in developing inhibitors for key enzymes (Huard et al., 2012).
Antibacterial and Antifungal Activity of Pyrazoline and Pyrazole Derivatives
Research by Hassan (2013) explores the synthesis of new 2-pyrazoline and pyrazole derivatives, assessing their antimicrobial activity against various organisms. This study underscores the potential of structurally related compounds to serve as bases for developing new antimicrobial agents, suggesting a possible application area for the chemical compound (Hassan, 2013).
Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors
A study by Reddy et al. (2014) focuses on the design, synthesis, and biological screening of benzofuran and benzo[d]isothiazole derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB. This research illustrates the application of complex organic compounds in targeting bacterial enzymes, providing insights into the potential antimicrobial applications of related chemical structures (Reddy et al., 2014).
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-9-chlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O5/c1-2-30-23(29)27-9-7-24(8-10-27)28-19(17-12-16(25)4-6-20(17)33-24)13-18(26-28)15-3-5-21-22(11-15)32-14-31-21/h3-6,11-12,19H,2,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLIQKABZQAKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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